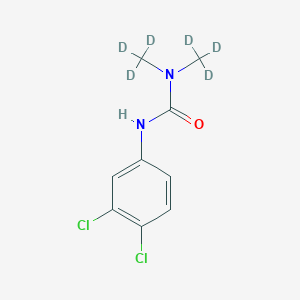

Diuron-d6

描述

Diuron-d6 is an isotopically labeled analog of the phenylurea herbicide diuron, which is used for the control of annual grass and broad-leaved weeds in agriculture.

科学研究应用

除草剂研究

Diuron-d6是苯基脲类除草剂敌草隆的同位素标记类似物 . 它在研究中被用于了解敌草隆的行为和影响,敌草隆用于控制农业中的一年生草类和阔叶杂草 .

环境影响研究

可以使用this compound研究敌草隆的环境影响。 它有助于了解敌草隆如何影响不同的生态系统并导致污染 .

水处理研究

This compound可用于水处理研究。 一项研究使用了一种新型污泥衍生的改性生物炭(SDMBC600)来去除敌草隆 . 系统地研究了敌草隆在SDMBC600上的吸附行为 .

吸附机制

吸附机制研究是this compound的另一个应用。 发现SDMBC600对敌草隆的机理包括表面络合、π–π键合、氢键以及孔隙填充 .

污泥中定量

This compound可作为内标用于液相色谱-串联质谱法(LC-MS/MS)定量污泥中的敌草隆 .

水样中定量

类似地,this compound可用于使用搅拌棒吸附萃取和液体解吸与液相色谱-串联质谱法(SBSE-LD-LC-MSMS)联用定量水样中的敌草隆 .

作用机制

Target of Action

Diuron-d6, an isotopically labeled analog of the phenylurea herbicide diuron , primarily targets the photosynthetic system in plants . It blocks the binding sites of plastid quinones in photosystem II , thereby inhibiting photosynthesis .

Mode of Action

The mode of action of this compound involves the inhibition of photosynthesis. By blocking the Q_B plastoquinone binding site of photosystem II, it disallows the electron flow from photosystem II to plastoquinone . This interrupts the photosynthetic electron transport chain, reducing the ability of the plant to convert light energy into chemical energy .

Biochemical Pathways

Upon exposure to this compound, several biochemical pathways are affected. The degradation process of this compound involves urea bridge cleavage, dehalogenation, deamination, and ring opening, eventually generating cis, cis-muconic acid . Metabolomics analysis reveals that metabolic pathways such as the tricarboxylic acid cycle, glutathione metabolism, and the urea cycle are reprogrammed in the cells .

Pharmacokinetics

It’s known that this compound is an isotopically labeled analog of diuron , which suggests that its ADME properties may be similar to those of diuron

Result of Action

The molecular and cellular effects of this compound action involve a decrease in photosynthetic efficiency and changes in cellular metabolism . Exposure to this compound leads to a rapid decrease in photosynthetic efficiency . At the molecular level, it affects the expression of genes involved in gene transcription regulation, DNA replication and repair, DNA methylation, and cytokinesis .

Action Environment

Environmental factors such as light and temperature can influence the action, efficacy, and stability of this compound . For instance, temperature has been found to influence this compound bioaccumulation and the associated toxic impact on biofilms . Moreover, the metabolomics response to this compound was influenced by temperature, photoperiod, and flow .

安全和危害

未来方向

Future research could focus on the toxicity of Diuron-d6 and its impact on various organisms. For example, a study has highlighted the suitability of including Rhodomonas salina in future species sensitivity distributions (SSDs) to support water quality guideline development for the management of herbicide contamination in tropical marine ecosystems .

生化分析

Biochemical Properties

The biochemical properties of Diuron-d6 are not fully understood. It is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and involves a variety of biochemical reactions .

Cellular Effects

It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are complex. It is known that the product’s stability, degradation, and long-term effects on cellular function can vary over time in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a complex manner. It interacts with various transporters and binding proteins, and can affect its localization or accumulation .

Subcellular Localization

It is believed that certain targeting signals or post-translational modifications may direct it to specific compartments or organelles .

属性

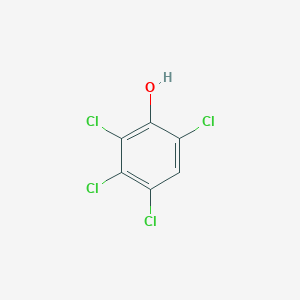

IUPAC Name |

3-(3,4-dichlorophenyl)-1,1-bis(trideuteriomethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2N2O/c1-13(2)9(14)12-6-3-4-7(10)8(11)5-6/h3-5H,1-2H3,(H,12,14)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMTQQYYKAHVGBJ-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=O)NC1=CC(=C(C=C1)Cl)Cl)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583576 | |

| Record name | N'-(3,4-Dichlorophenyl)-N,N-bis[(~2~H_3_)methyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007536-67-5 | |

| Record name | N'-(3,4-Dichlorophenyl)-N,N-bis[(~2~H_3_)methyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1007536-67-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

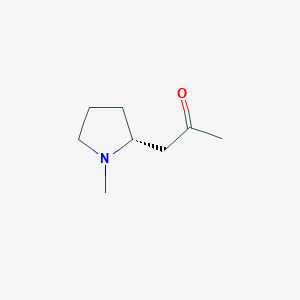

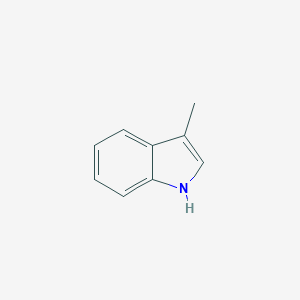

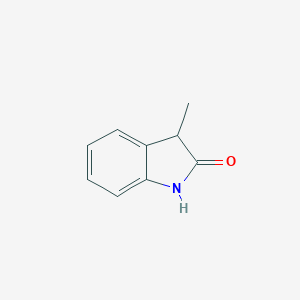

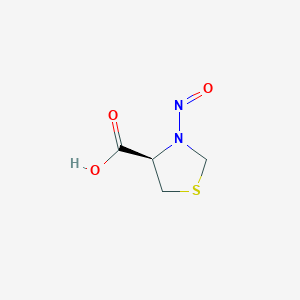

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the use of Diuron-d6 improve the accuracy of herbicide analysis in complex matrices like estuarine waters?

A2: Estuarine waters present a challenging matrix for analysis due to the presence of various salts, dissolved organic matter, and other potential interferences. [] These components can impact the ionization efficiency of analytes like Diuron during mass spectrometry analysis, leading to signal suppression or enhancement.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(8R,9S,10R,13R,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B30375.png)